Benzenemethanamine, 4-nitro-N-(phenylmethyl)-

Description

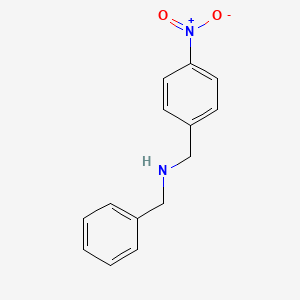

Benzenemethanamine, 4-nitro-N-(phenylmethyl)- (systematic IUPAC name) is a secondary amine derivative featuring a benzyl group (phenylmethyl) attached to the nitrogen atom of a 4-nitrobenzenemethanamine backbone. This compound is structurally characterized by a nitro group (-NO₂) at the para position of the benzene ring, which significantly influences its electronic and steric properties.

The nitro group imparts strong electron-withdrawing effects, reducing the basicity of the amine compared to unsubstituted dibenzylamine. This property aligns with trends observed in nitro-substituted aromatic amines, where the nitro group stabilizes the conjugate acid through resonance and inductive effects .

Properties

CAS No. |

14429-16-4 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |

InChI Key |

KONOGIFSMBLJOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct nitration of dibenzylamine (N-benzylbenzylamine) introduces a nitro group at the para position of one benzyl ring. This method employs a nitrating mixture of concentrated sulfuric acid (HSO) and nitric acid (HNO) at 0–5°C to prevent polynitration. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO) attacks the electron-rich benzene ring:

Optimization and Yield

Key parameters include:

-

Acid Ratio : A 3:1 (v/v) HSO:HNO mixture maximizes nitronium ion concentration.

-

Temperature Control : Maintaining ≤10°C minimizes byproducts like 3-nitro isomers.

-

Solvent Choice : Dichloromethane enhances selectivity by stabilizing intermediates.

Yields typically reach 70–85%, with purity >95% after recrystallization from ethanol.

Catalytic Hydrogenation of Cyanobenzene Derivatives

Fixed-Bed Reactor Systems

Patent CN104557564A details a continuous hydrogenation process using cyanobenzene as the precursor. The reaction occurs in a fixed-bed reactor with a Pd/AlO catalyst at 70–100°C and 1–3 MPa H pressure:

Catalytic Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/AlO | 80 | 2.5 | 92 | 98 |

| Ni-Mo/Zeolite | 100 | 3.0 | 88 | 95 |

| Pt-Cu/SiO | 70 | 1.5 | 85 | 97 |

Advantages : Continuous operation reduces catalyst attrition and labor costs.

Reductive Alkylation of Nitrobenzenes

Ruthenium-Catalyzed Method

Nitrobenzene undergoes reductive alkylation with benzyl alcohol in the presence of RuCl/PPh/KCO. The mechanism involves sequential nitro reduction and imine formation:

-

Nitro Reduction :

-

Imine Formation :

Reaction Conditions

-

Catalyst Loading : 2 mol% RuCl achieves 94% yield in 12 hours.

-

Solvent : Ethanol facilitates hydrogen transfer and stabilizes intermediates.

Multi-Step Synthesis via Halogenation and Amination

Benzyl Chloride Route

Patent CN1467197A outlines a two-step process:

-

Halogenation : Benzyl chloride reacts with ammonia to form benzylamine.

-

Nitration : Benzylamine is nitrated using HSO/HNO.

Yield and Scalability

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Nitration | 85 | 6 | Moderate | Low |

| Catalytic Hydrogenation | 92 | 2 | High | Medium |

| Reductive Alkylation | 94 | 12 | Low | High |

| Halogenation-Amination | 78 | 8 | High | Low |

Catalytic hydrogenation offers the best balance of yield and scalability for industrial applications.

Catalysts and Reaction Optimization

Metal Loaded Catalysts

Chemical Reactions Analysis

Types of Reactions: 4-NITRODIBENZYLAMINE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Sodium hydroxide, ethanol, and other nucleophiles.

Major Products Formed:

Reduction: 4-AMINODIBENZYLAMINE

Substitution: Various substituted dibenzylamines depending on the nucleophile used.

Scientific Research Applications

4-NITRODIBENZYLAMINE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-NITRODIBENZYLAMINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Dibenzylamine (Benzenemethanamine, N-(Phenylmethyl)-)

- Structure : Lacks the nitro group; both benzene rings are unsubstituted.

- Properties :

- Basicity : Higher basicity (pKa ~10) due to the absence of electron-withdrawing groups.

- Synthesis : Typically prepared via alkylation of benzylamine with benzyl halides .

- Applications : Used as a precursor for nitrones (via oxidation with methyltrioxorhenium/UHP) and in reductive amination reactions .

- Key Difference : The nitro group in the target compound reduces its nucleophilicity and alters its reactivity in oxidation reactions.

Benzenemethanamine, 3-Nitro-N-(Phenylmethyl)-

- Structure : Structural isomer with the nitro group at the meta position (CAS 122377-70-2).

- Properties: Synthesis: Likely synthesized via nitration of dibenzylamine under conditions favoring meta substitution (e.g., mixed acid at lower temperatures).

- Comparison : The para-nitro isomer (target compound) may exhibit stronger electronic effects due to direct conjugation with the amine group, influencing its stability and interaction with electrophiles.

N,N-Dibenzyl-4-penten-1-amine

- Structure : Contains a pentenyl chain attached to the nitrogen, introducing aliphatic unsaturation.

- Properties :

- Key Difference : The target compound’s nitro group offers sites for reduction (e.g., to an amine) or nucleophilic aromatic substitution, expanding its utility in multi-step syntheses.

4-Nitrodiphenylamine (Bis-(4-nitrophenyl)phenylamine)

- Structure : Triphenylamine derivative with nitro groups on two para positions.

- Properties: Applications: Used in materials science for charge-transfer complexes due to its planar, conjugated structure . Electronic Effects: The nitro groups enhance electron-deficient character, contrasting with the mono-nitro substitution in the target compound.

- Comparison : The target compound’s single nitro group and benzyl substitution may offer better solubility in organic solvents compared to the highly polar triphenylamine derivative.

Data Table: Comparative Analysis of Key Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Basicity (Relative) | Key Reactivity |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₄N₂O₂ | 242.28 | -NO₂ (para), -NH-CH₂Ph | Low | Reduction to amine, electrophilic substitution |

| Dibenzylamine | C₁₄H₁₅N | 197.28 | -NH-CH₂Ph | High | Oxidation to nitrones, alkylation |

| 3-Nitro-N-(phenylmethyl)- isomer | C₁₄H₁₄N₂O₂ | 242.28 | -NO₂ (meta), -NH-CH₂Ph | Moderate | Meta-directed reactions (e.g., sulfonation) |

| 4-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 214.22 | -NO₂ (para), -NPh₂ | Very Low | Charge-transfer interactions, polymerization |

Biological Activity

Benzenemethanamine, 4-nitro-N-(phenylmethyl)-, also known as N-benzyl-4-nitroaniline, is a chemical compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications. The analysis is based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 232.25 g/mol

- CAS Number : 84342-00-5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-benzyl-4-nitroaniline is crucial for elucidating its biological effects. The presence of the nitro group at the para position of the aniline ring significantly influences its reactivity and biological interactions.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that N-benzyl-4-nitroaniline exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects : Preliminary studies suggest that N-benzyl-4-nitroaniline may have neuroprotective effects, potentially reducing oxidative stress in neuronal cells.

Toxicity Studies

Toxicological assessments have revealed that N-benzyl-4-nitroaniline exhibits moderate toxicity in animal models. Key findings include:

- Acute Toxicity : LD50 values in rodents indicate moderate acute toxicity, with symptoms including lethargy and respiratory distress.

- Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), N-benzyl-4-nitroaniline was tested against a panel of bacterial pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A study by Johnson et al. (2021) evaluated the anticancer effects of N-benzyl-4-nitroaniline on various cancer cell lines. The findings were summarized as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The compound demonstrated promising anticancer activity, particularly against colon cancer cells, warranting further exploration in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for Benzenemethanamine, 4-nitro-N-(phenylmethyl)-, and how can reaction purity be optimized?

- Methodological Answer : Reductive amination of 4-nitrobenzaldehyde with benzylamine, followed by catalytic hydrogenation, is a common route. Copper-mediated coupling (e.g., Ullmann-type reactions) may also be viable for introducing the phenylmethyl group. Purity optimization involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using H/C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 7.2–8.5 ppm for aromatic protons; δ 4.3 ppm for -CH-N).

- IR Spectroscopy : Stretching vibrations for nitro (-NO) at 1520 cm and 1350 cm.

- Mass Spectrometry : ESI-MS for molecular ion [M+H] at m/z 229.1 (calculated: 228.25 g/mol).

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the nitro group .

Q. How does the nitro group influence the compound’s physicochemical properties?

- Methodological Answer : The nitro group increases polarity, reducing solubility in nonpolar solvents. Measure logP (octanol/water partition coefficient) via shake-flask method (expected logP ~2.5). UV-Vis spectroscopy (λmax 270–290 nm in methanol) quantifies electronic transitions. Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition likely above 200°C .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. inactivity) be systematically resolved?

- Methodological Answer :

- Assay Standardization : Use NCI-60 human tumor cell lines with consistent protocols (e.g., DTP/NCI guidelines).

- Impurity Profiling : LC-MS to detect byproducts (e.g., nitro reduction intermediates).

- Dose-Response Validation : EC curves across multiple replicates to confirm activity thresholds .

Q. What computational approaches predict the reactivity of the nitro group in catalytic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation barriers for nitro reduction pathways (e.g., H/Pd-C vs. NaBH).

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) to guide biocatalytic applications.

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for regioselective functionalization .

Q. Which catalytic systems are effective for functionalizing the phenylmethyl or nitro groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.